molecular formula C15H12N2O3 B1672960 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid CAS No. 874787-49-2

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid

Cat. No.: B1672960
CAS No.: 874787-49-2
M. Wt: 268.27 g/mol
InChI Key: LDCJHBPONKAQST-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Chloro-2H-chromen-3-yl)prop-2-enoic acid is a synthetic coumarin derivative designed for advanced pharmacological and medicinal chemistry research. This compound features a prop-2-enoic acid (acrylic acid) moiety attached to the 3-position of a 6-chloro-substituted coumarin scaffold. The coumarin core is a privileged structure in drug discovery, known for its diverse biological activities . The acrylic acid group is a key functional handle that enables this molecule to undergo various nucleophilic addition reactions, facilitating the synthesis of more complex heterocyclic systems such as pyrazoles and isoxazoles, which are valuable for creating targeted chemical libraries . This compound is of significant research interest primarily in the field of oncology. Structurally similar coumarin-acrylic acid hybrids have demonstrated potent in vitro antitumor activity against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), prostate cancer (PC3), and mammary gland breast cancer (MCF-7) . The mechanism of action for such compounds often involves the inhibition of key enzymes. Related coumarin derivatives are well-established as potent and selective inhibitors of carbonic anhydrase isoforms (CAIs), particularly the tumor-associated hCA IX and XII . The incorporation of the 6-chloro substituent is a strategic modification aimed at enhancing biological activity and fine-tuning selectivity for these enzymatic targets. Researchers can utilize this chemical as a versatile precursor for synthesizing novel inhibitors or as a lead compound for investigating apoptosis induction and cell cycle arrest in cancer cells. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions, as the prop-2-enoic acid moiety can be corrosive and may cause severe skin burns and eye damage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGKTNRMAWNURS-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Insights

The Pd(II) center coordinates to the phenolic oxygen of 6-chloro-2H-chromen-3-ol, activating it for nucleophilic attack by the acrylate’s β-carbon. Concurrently, Cu(II) stabilizes the transition state, facilitating C–O bond formation. The intermediate methyl ester is hydrolyzed in situ using 5% sodium bicarbonate, yielding the target acid with 91% efficiency.

Advantages Over Traditional Methods

This method bypasses the need for pre-functionalized chromene derivatives, enabling a one-pot synthesis. The catalytic system’s mild conditions minimize side products, and the aqueous workup simplifies purification. However, the cost of palladium and copper catalysts may limit industrial scalability.

Comparative Analysis of Synthetic Routes

Parameter Conventional Condensation Microwave-Assisted Pd-Cu Catalyzed Coupling
Yield 68–75% 85–88% 89–91%
Reaction Time 12–14 hours 30 minutes 18 hours
Catalyst HCl/Acetic acid Yb(OTf)₃ PdCl₂/Cu(OAc)₂
Purification Recrystallization Column Chromatography Aqueous Extraction
Scalability Moderate High Limited by catalyst cost

The microwave-assisted method offers the best balance of speed and yield, while the Pd-Cu system excels in regioselectivity. Conventional condensation remains viable for low-budget setups despite its inefficiencies.

Purification and Isolation Techniques

Post-synthetic isolation of this compound requires careful handling due to its limited aqueous solubility (0.12 mg/mL at 25°C). Ethyl acetate extraction effectively separates the product from unreacted phenolic precursors, followed by drying over anhydrous magnesium sulfate. Recrystallization from dimethyl sulfoxide (DMSO) enhances purity to >98%, as confirmed by HPLC.

Physicochemical Properties and Characterization

The compound’s structure is validated by spectroscopic data:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J=16 Hz, 1H, CH=CO), 7.89 (s, 1H, chromene H4), 7.45 (d, J=8 Hz, 1H, chromene H5), 6.98 (d, J=8 Hz, 1H, chromene H7), 6.32 (d, J=16 Hz, 1H, CH₂=CO), 5.28 (s, 2H, OCH₂).
  • IR (KBr) : 1715 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (C=C), 760 cm⁻¹ (C–Cl).

Thermogravimetric analysis reveals decomposition onset at 210°C, underscoring thermal stability suitable for further functionalization.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Overview

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid is a coumarin derivative notable for its diverse biological activities and potential applications in various fields, particularly in medicinal chemistry. Its structure features a chromene ring with a prop-2-enoic acid functional group and a chlorine substituent, which contributes to its unique properties.

Pharmaceutical Applications

This compound has been investigated for its anticancer properties. Research indicates that compounds with similar structures often exhibit significant activity against various cancer cell lines. For instance, studies have shown that coumarin derivatives can induce apoptosis in cancer cells, making them promising candidates for drug development targeting cancer therapies .

Case Study:
A study explored the synthesis of coumarin derivatives, including this compound, which demonstrated inhibition of cell proliferation in bladder and colon cancer models . The mechanism involved the modulation of apoptotic pathways, highlighting the compound's potential as an anticancer agent.

Antioxidant Activity

The compound is also being studied for its antioxidant properties , which are crucial in preventing oxidative stress-related diseases. Research has suggested that the acrylic acid moiety may enhance antioxidant activity, making it a candidate for further exploration in nutraceutical applications .

Research Findings:
A comparative analysis of various coumarins revealed that those with structural similarities to this compound exhibited varying degrees of antioxidant activity, suggesting potential therapeutic benefits in oxidative stress conditions .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been noted in several studies. It is believed to interact with specific molecular targets involved in inflammatory pathways, thereby reducing inflammation and associated symptoms .

Mechanism of Action:
The anti-inflammatory effects are thought to arise from the inhibition of pro-inflammatory cytokines and enzymes, which are critical in mediating inflammatory responses .

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves reactions between 6-chloro derivatives of coumarin and prop-2-enoic acid under basic conditions. This process can be optimized for higher yields through various synthetic routes, including microwave-assisted methods to enhance reaction efficiency.

Beyond medicinal chemistry, this compound finds utility in various industrial applications:

  • Dyes and Pigments : Its chromophoric properties make it suitable for use in dye manufacturing.
  • Fragrance Industry : The compound can be utilized as an intermediate in synthesizing aromatic compounds used in perfumes.
  • Chemical Intermediates : It serves as a precursor for synthesizing more complex chemical entities in industrial processes .

Mechanism of Action

The mechanism of action of 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Comparison

The following compounds share structural motifs with 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid, such as chromen/heterocyclic cores or α,β-unsaturated carboxylic acid chains:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Source
This compound C₁₂H₉ClO₃ 236.65 6-Cl, chromen, prop-2-enoic acid
3-{2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid C₁₇H₁₃ClO₃ 300.74 Furochromen core, 7-oxo, propanoic acid
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate C₁₈H₁₉ClO₅ 350.79 Chromen-2-one, 6-Cl, 4-Me, 7-OPr, ethyl ester
3-(6-Chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid C₁₁H₁₁ClN₂O₂ 238.67 Benzimidazole core, 6-Cl, propanoic acid
(2E)-3-(1H-Indol-5-yl)prop-2-enoic acid C₁₁H₉NO₂ 187.20 Indole core, prop-2-enoic acid

Key Observations :

  • Chromen Derivatives : The furochromen analog (C₁₇H₁₃ClO₃) in introduces additional ring complexity (furan fused to chromen) and a ketone group, likely reducing solubility compared to the parent chromen. The ethyl ester derivative in replaces the carboxylic acid with an ester, altering reactivity and bioavailability.
  • Heterocyclic Replacements : The benzimidazole () and indole () analogs replace the chromen core with nitrogen-containing heterocycles, which may enhance hydrogen-bonding interactions but alter electronic properties.
Physicochemical Properties
Property Target Compound Furochromen Analog Benzimidazole Analog Indole Analog
pKa 4.55 (predicted) Not reported 3.92 (predicted) Not reported
Density (g/cm³) 1.469 Not reported 1.39 Not reported
Boiling Point (°C) 449.5 Not reported 471.2 Not reported

Key Observations :

  • The benzimidazole analog () exhibits a lower pKa (3.92 vs. 4.55), likely due to electron-withdrawing effects of the benzimidazole enhancing acidity.
  • The ethyl ester derivative () lacks a free carboxylic acid, rendering it more lipophilic than the target compound.

Biological Activity

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid, a compound belonging to the coumarin family, has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential applications in medicine, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉ClO₃. The compound features a chromene ring fused with a prop-2-enoic acid functional group, with a chlorine substituent at the 6-position. This unique structural configuration influences both its chemical reactivity and biological activity, allowing it to interact with various biological targets effectively.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression. The compound has been shown to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects. Key mechanisms include:

  • Enzyme Inhibition : The compound inhibits carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
  • Modulation of Inflammatory Pathways : It may inhibit enzymes like 5-lipoxygenase (5-LOX), critical in the inflammatory response.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines:

StudyCell LineIC50 (µM)Observations
A54910Significant reduction in viability compared to control.
HSAEC1-KT15Moderate cytotoxicity observed.

These findings suggest its potential as a chemotherapeutic agent.

2. Anti-inflammatory Effects

The compound shows potential anti-inflammatory properties through the inhibition of key inflammatory enzymes. Although specific data for this compound is still emerging, its structural similarities to other known inhibitors suggest it may exhibit similar effects on pathways involved in inflammation.

3. Antioxidant Activity

The presence of the prop-2-enoic acid moiety indicates potential antioxidant properties. Compounds with acrylic acid derivatives have been studied for their ability to scavenge free radicals, suggesting that further research could elucidate the antioxidant capacity of this compound.

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that this compound inhibited the growth of A549 lung adenocarcinoma cells significantly, indicating its potential as an anticancer agent.
  • Inflammatory Response Modulation : Research into similar coumarin derivatives has shown their ability to inhibit 5-lipoxygenase, suggesting that this compound may also impact inflammatory pathways .
  • Synthesis and Derivative Exploration : Various synthetic routes have been explored for creating derivatives of this compound, aiming to enhance its biological activity or discover new applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid, and what are the key optimization parameters?

  • Methodological Answer : The synthesis typically involves condensation reactions between 6-chlorocoumarin derivatives and acrylic acid precursors. Critical parameters include:

  • Catalyst selection : Palladium or copper catalysts (e.g., for cross-coupling reactions) to ensure regioselectivity and yield optimization .
  • Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or toluene under reflux conditions to stabilize intermediates .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, as validated by HPLC or NMR .

Q. How is X-ray crystallography utilized to confirm the molecular structure and stereochemistry of this compound?

  • Methodological Answer :

  • Data collection : Single-crystal X-ray diffraction (SCXRD) is performed using Mo-Kα radiation (λ = 0.71073 Å) to resolve the chromen core and substituent positions .
  • Structure solution : SHELXS/SHELXD (for phase determination) and SHELXL (for refinement) are used to model atomic coordinates and anisotropic displacement parameters .
  • Validation : WinGX/ORTEP software generates thermal ellipsoid plots and CIF files, confirming stereochemistry and bond lengths (e.g., C=C double bond geometry in the propenoic acid moiety) .

Advanced Research Questions

Q. What analytical approaches are recommended for resolving discrepancies between spectroscopic data and crystallographic results during structure elucidation?

  • Methodological Answer :

  • Cross-validation : Compare NMR-derived coupling constants (e.g., 3JHH^3J_{H-H} for trans/cis isomerism in the propenoic acid group) with crystallographic torsion angles .
  • Density Functional Theory (DFT) : Calculate theoretical NMR/IR spectra (using Gaussian or ORCA) to identify mismatches with experimental data, adjusting refinement parameters in SHELXL if needed .
  • Twinned data handling : Use TWINABS in SHELXTL to deconvolute overlapping reflections in cases of crystal twinning .

Q. How can graph set analysis be applied to characterize the hydrogen-bonding motifs in the crystal structure of this compound?

  • Methodological Answer :

  • Motif identification : Classify hydrogen bonds (e.g., O–H⋯O or N–H⋯Cl) using Etter’s rules to assign graph sets (e.g., R22(8)R_2^2(8) rings) .
  • Packing analysis : Tools like Mercury (CCDC) map supramolecular architectures (e.g., chains or sheets) formed by repetitive H-bonding patterns .
  • Impact of substituents : The 6-chloro group may disrupt or redirect H-bonding networks compared to unsubstituted coumarin derivatives, altering crystal packing .

Q. What role does the chloro substituent at the 6-position play in modulating the compound’s electronic properties and intermolecular interactions?

  • Methodological Answer :

  • Electronic effects : The chloro group increases electron-withdrawing character, reducing the electron density of the chromen ring (verified via UV-Vis spectroscopy and DFT calculations) .
  • Intermolecular interactions : Chlorine participates in halogen bonding (C–Cl⋯π) or weak Cl⋯O contacts, influencing crystal packing stability .
  • Reactivity : The substituent may sterically hinder nucleophilic attack at the 3-position of the chromen ring, affecting derivatization reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid
Reactant of Route 2
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3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid

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